![molecular formula C30H28OP2 B12889852 (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is a chiral ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalysis and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) typically involves the reaction of a suitable bicyclic precursor with diphenylphosphine. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong bases or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include coordination and electron transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis.
®-BINAP: A widely used chiral ligand in transition metal catalysis.
(S)-Proline: A chiral amino acid used in organocatalysis.
Uniqueness
(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine) is unique due to its bicyclic structure, which provides rigidity and enhances its ability to induce chirality in catalytic reactions. This makes it particularly effective in producing enantiomerically pure products compared to other chiral ligands.
Eigenschaften
Molekularformel |
C30H28OP2 |
|---|---|
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
[(1R,2R,4R)-1-diphenylphosphanyl-7-oxabicyclo[2.2.1]heptan-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C30H28OP2/c1-5-13-25(14-6-1)32(26-15-7-2-8-16-26)29-23-24-21-22-30(29,31-24)33(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29H,21-23H2/t24-,29-,30-/m1/s1 |
InChI-Schlüssel |
LVFPTNGFPBTYFO-HGLPBTONSA-N |
Isomerische SMILES |
C1C[C@]2([C@@H](C[C@@H]1O2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Kanonische SMILES |
C1CC2(C(CC1O2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


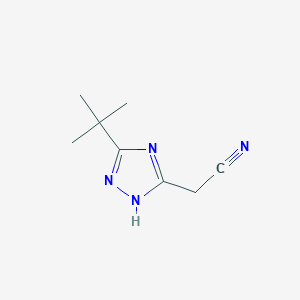
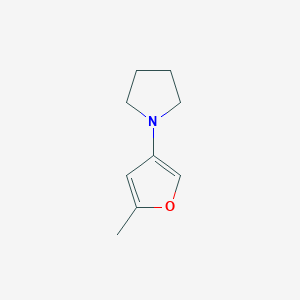
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
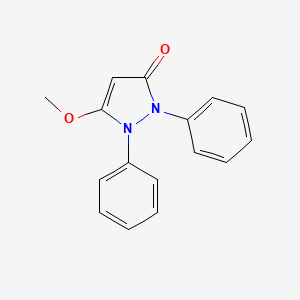
![Ethyl [(2Z)-2-[(furan-2-carbonyl)imino]-5-nitro-1,3-thiazol-3(2H)-yl]acetate](/img/structure/B12889795.png)
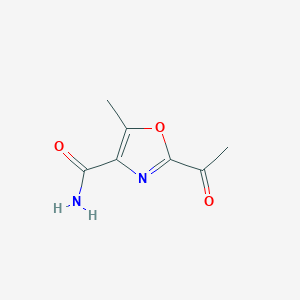
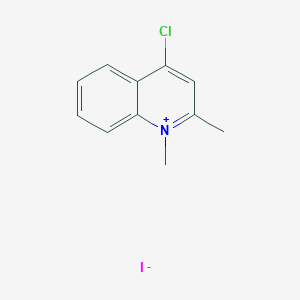
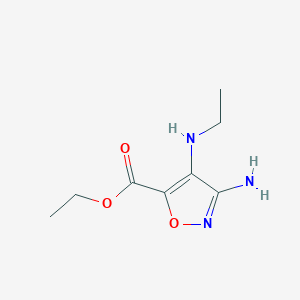
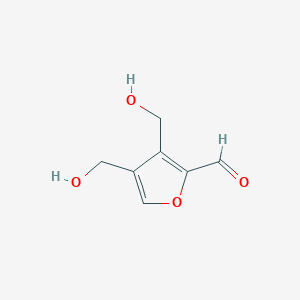
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
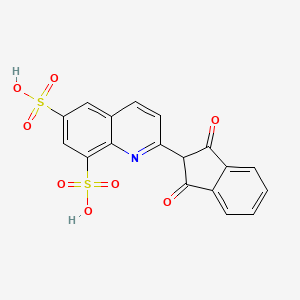
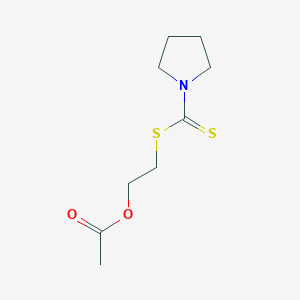
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)
